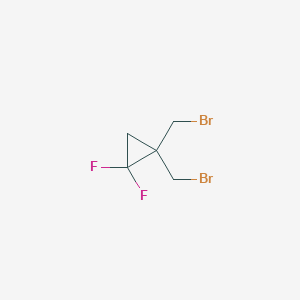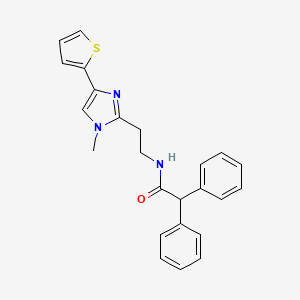
1,1-Bis(bromometil)-2,2-difluorociclopropano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(bromomethyl)-2,2-difluorocyclopropane is a chemical compound characterized by the presence of two bromomethyl groups and two fluorine atoms attached to a cyclopropane ring
Aplicaciones Científicas De Investigación
1,1-Bis(bromomethyl)-2,2-difluorocyclopropane has several scientific research applications:
Organic Synthesis: It serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Materials Science: The compound’s unique structural features make it valuable in the development of new materials with specific properties.
Biological Research: It can be used in the study of biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane typically involves the cyclopropanation of alkenes using brominated and fluorinated reagents. One common method includes the reaction of dibromoneopentyl glycol with zinc powder, which yields 1,1-bis(hydroxymethyl)cyclopropane. This intermediate can then be further transformed into the bromomethyl derivative .
Industrial Production Methods: Industrial production methods for this compound often involve controlled-potential electrolytic reduction. For instance, pentaerythrityl tetrabromide can be used as a reactant in a solvent system of N,N-dimethylformamide and tetra-n-butylammonium bromide to produce 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with different nucleophiles, leading to the formation of diverse products.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Oxidation Reactions: Oxidation can yield products with different functional groups.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Reducing Agents: Zinc powder is often used in reduction reactions.
Oxidizing Agents: Various oxidizing agents can be employed depending on the desired product.
Major Products: The major products formed from these reactions include substituted cyclopropanes, hydrocarbons, and oxidized derivatives.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromomethyl and fluorine substituents. These features make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Spiropentane: Another cyclopropane derivative with unique structural features.
1,1-Bis(boryl)alkanes: These compounds are synthetically important due to their ability to undergo selective transformations.
1,1-Bis(aminomethyl)cyclohexane: A related compound that undergoes condensation reactions with formaldehyde.
Uniqueness: 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane is unique due to the combination of bromomethyl and fluorine substituents on a cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
1,1-bis(bromomethyl)-2,2-difluorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2F2/c6-2-4(3-7)1-5(4,8)9/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTJDSLMBOKSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416243-57-5 |
Source


|
| Record name | 1,1-bis(bromomethyl)-2,2-difluorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2580627.png)

![3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid](/img/structure/B2580631.png)

![N-[1-(pyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2580633.png)
![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)


![3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2580645.png)
